molecular formula C14H28SiSn B14221910 Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- CAS No. 498547-49-2

Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-

Cat. No.: B14221910
CAS No.: 498547-49-2
M. Wt: 343.17 g/mol
InChI Key: RTPGDQCNMFNZOQ-UHFFFAOYSA-N
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Description

Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- is a specialized organosilicon compound. It is characterized by the presence of both silicon and tin atoms within its molecular structure, making it a unique compound in the realm of organometallic chemistry. This compound is often utilized in various chemical reactions due to its distinctive reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- typically involves the reaction of triethylsilane with a stannylated alkyne. The reaction conditions often require the presence of a catalyst, such as palladium or nickel complexes, to facilitate the coupling reaction. The process generally occurs under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol and tin oxide derivatives.

    Reduction: It can participate in reduction reactions, often facilitated by hydride donors.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides or organolithium reagents are commonly employed.

Major Products Formed

The major products formed from these reactions include silanol derivatives, substituted silanes, and various organotin compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.

    Biology: The compound is explored for its potential in modifying biomolecules and as a tool in bioorthogonal chemistry.

    Medicine: Research is ongoing into its use in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: It finds applications in the production of advanced materials, including polymers and coatings, due to its unique reactivity and properties.

Mechanism of Action

The mechanism by which Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the tin atom can participate in catalytic cycles, facilitating various chemical transformations. These interactions enable the compound to act as a versatile reagent in numerous chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler organosilicon compound used primarily as a reducing agent.

    Trimethylsilylacetylene: Another organosilicon compound with applications in cross-coupling reactions.

    Tributylstannylsilane: An organotin compound with similar reactivity but different steric and electronic properties.

Uniqueness

Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- stands out due to the presence of both silicon and tin atoms, which confer unique reactivity and versatility. Its ability to participate in a wide range of chemical reactions, coupled with its applications in diverse fields, highlights its significance in scientific research and industrial applications.

Properties

CAS No.

498547-49-2

Molecular Formula

C14H28SiSn

Molecular Weight

343.17 g/mol

IUPAC Name

triethyl(4-trimethylstannylpent-4-en-1-ynyl)silane

InChI

InChI=1S/C11H19Si.3CH3.Sn/c1-5-9-10-11-12(6-2,7-3)8-4;;;;/h1,6-9H2,2-4H3;3*1H3;

InChI Key

RTPGDQCNMFNZOQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CCC(=C)[Sn](C)(C)C

Origin of Product

United States

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